Adenosine A3 Receptor Binding Affinity: Rank-Order Potency Comparison Against In-Class 6-Ethyl-Thieno[2,3-d]pyrimidin-4-one Analogs
In a displacement assay using CA200645 as the probe and human adenosine A3 receptor expressed in CHO CRE-SPAP cells incubated for 1 hour with fluorescence readout, 2-cyclopropyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one exhibits a binding Ki of 1819.7 nM . Under identical assay conditions, the close structural analog 6-ethyl-2-(furan-3-yl)-3H-thieno[2,3-d]pyrimidin-4-one (C12H10N2O2S) shows a Ki of 549.5 nM, representing a 3.3-fold greater affinity . Conversely, 6-ethyl-2-pyridin-4-yl (Ki = 1995.3 nM) and 6-ethyl-2-pyrrolidin-1-yl (Ki = 2290.9 nM) analogs are 1.1-fold and 1.3-fold less potent, respectively . The 2-cyclopropyl compound occupies an intermediate affinity rank within this congeneric series, clearly distinct from the more potent furanyl analog and the less potent pyridinyl and pyrrolidinyl variants.
| Evidence Dimension | Adenosine A3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1819.7 nM (2-cyclopropyl-6-ethyl) |
| Comparator Or Baseline | 6-ethyl-2-(furan-3-yl): Ki = 549.5 nM; 6-ethyl-2-pyridin-4-yl: Ki = 1995.3 nM; 6-ethyl-2-pyrrolidin-1-yl: Ki = 2290.9 nM; 6-ethyl-2-unsubstituted (thieno[2,3-d]pyrimidin-4-ol): Ki = 13489.6 nM |
| Quantified Difference | 3.3-fold weaker than furanyl analog; 1.1-fold and 1.3-fold more potent than pyridinyl and pyrrolidinyl analogs, respectively; 7.4-fold more potent than 2-unsubstituted analog |
| Conditions | Displacement of CA200645 from human adenosine A3 receptor expressed in CHO CRE-SPAP cells, 1 h incubation, fluorescence analysis (ChEMBL / BindingDB assay) |
Why This Matters
The quantified affinity position relative to four direct structural analogs allows a procurement scientist to select the compound with the precise affinity window required for their assay cascade, avoiding both over-potent and under-potent tool compounds.
- [1] MolBIC Database. All Bioactivity for PT05120-CL001015. https://molbic.idrblab.net/data/protein-cellline/details/PT05120-CL001015 (accessed 2026). Primary data deposited in ChEMBL (CHEMBL3746858) and BindingDB (BDBM50500491). View Source
